(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: is a bicyclic compound containing nitrogen and a carboxylic acid group It is a hydrochloride salt, which means it is combined with hydrochloric acid to form a more stable, water-soluble compound
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with simple organic compounds such as cyclohexene or cyclohexanone.
Reaction Steps: The synthesis involves multiple steps, including cyclization, nitrogen introduction, and carboxylation. Cyclization can be achieved using a strong acid catalyst, while nitrogen introduction may involve reagents like ammonia or amines.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Continuous Flow Synthesis: Some industrial processes may use continuous flow synthesis to increase efficiency and scalability.
Chemical Reactions Analysis
(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as amides or esters.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: The nitrogen atom in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid; conditions include heating under reflux.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride; conditions include anhydrous solvents.
Substitution: Reagents like alkyl halides or acyl chlorides; conditions include the presence of a base.
Major Products Formed:
Oxidation: Amides, esters
Reduction: Alcohols, amines
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
This compound has various applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used as a probe to study biological systems, particularly in understanding enzyme-substrate interactions.
Medicine: It has potential as a lead compound in drug discovery, especially for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system or disease being targeted.
Comparison with Similar Compounds
(1R,5S,6r)-Bicyclo[3.1.0]hexan-6-amine hydrochloride
Bicyclo[3.1.0]hexane derivatives
Other bicyclic amines and carboxylic acids
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications. Its versatility and potential for further research continue to drive interest in its study and use.
Properties
IUPAC Name |
(1R,5S)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c8-5(9)6-3-4(6)1-2-7-6;/h4,7H,1-3H2,(H,8,9);1H/t4-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKWUOXRBZBQADJ-SCBRTWSOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(C1C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@]2([C@@H]1C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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